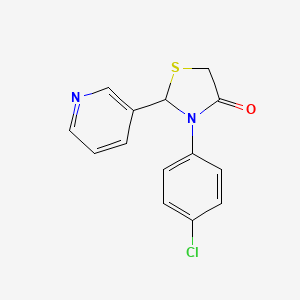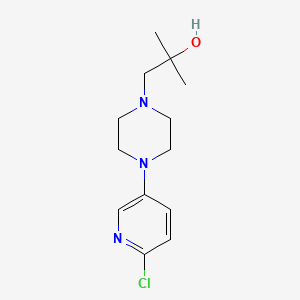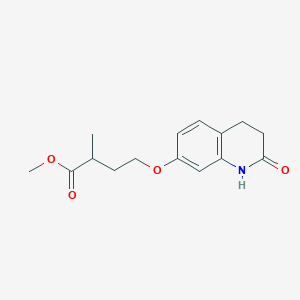
(3-Dodecylisoxazol-5-yl)methanol
Descripción general
Descripción
(3-Dodecylisoxazol-5-yl)methanol is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs . The presence of the dodecyl group in this compound enhances its hydrophobic properties, making it useful in various applications.
Métodos De Preparación
The synthesis of (3-Dodecylisoxazol-5-yl)methanol typically involves the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide . This reaction is often catalyzed by copper (I) or ruthenium (II) to facilitate the formation of the isoxazole ring. The reaction conditions usually require a solvent such as methanol and a base like sodium methoxide at low temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
(3-Dodecylisoxazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The dodecyl group can be substituted with other alkyl or functional groups to modify its properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(3-Dodecylisoxazol-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its derivatives are explored for potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of (3-Dodecylisoxazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The dodecyl group enhances the compound’s ability to interact with hydrophobic regions of proteins or cell membranes, potentially disrupting their function .
Comparación Con Compuestos Similares
Similar compounds to (3-Dodecylisoxazol-5-yl)methanol include other isoxazole derivatives with varying alkyl or functional groups. For example:
5-Isoxazolemethanol, 3-hexyl-: A shorter alkyl chain that may have different hydrophobic properties.
5-Isoxazolemethanol, 3-octyl-: An intermediate alkyl chain length with properties between the hexyl and dodecyl derivatives.
5-Isoxazolemethanol, 3-phenyl-:
Propiedades
Número CAS |
138254-90-7 |
|---|---|
Fórmula molecular |
C16H29NO2 |
Peso molecular |
267.41 g/mol |
Nombre IUPAC |
(3-dodecyl-1,2-oxazol-5-yl)methanol |
InChI |
InChI=1S/C16H29NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-16(14-18)19-17-15/h13,18H,2-12,14H2,1H3 |
Clave InChI |
CHIUIWQJXDAZBR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=NOC(=C1)CO |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[4-(Hydroxymethyl)phenoxy]propan-2-one](/img/structure/B8702591.png)

![4-(cyclohexylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B8702617.png)
![5-{[2-(Dimethylamino)ethyl]oxy}-2-methylaniline](/img/structure/B8702621.png)
